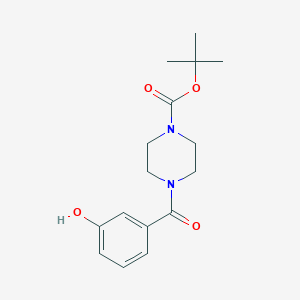
Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a versatile heterocyclic moiety that is incorporated into a variety of pharmacologically active compounds and intermediates for chemical syntheses. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the 3-hydroxybenzoyl moiety suggests potential for further functionalization and biological activity.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, an efficient and practical asymmetric synthesis of a piperidine dicarboxylate derivative, which is a useful intermediate for the synthesis of nociceptin antagonists, was developed using diastereoselective reduction and isomerization steps . Another study reported the synthesis of a piperazine derivative as an intermediate in the production of biologically active compounds such as crizotinib . Additionally, a simple low-cost amination method was used to synthesize tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlighting the versatility of piperazine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite complex, as evidenced by the crystal structure analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains two independent molecules with a disordered tert-butyl group and adopts a chair conformation . Similarly, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, revealing a sterically congested molecule with a second nitrogen atom on the N-tert-butyl piperazine substructure .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For example, a class of nitrogenous compounds containing a piperazine moiety was synthesized and their structures confirmed by spectroscopic methods, with the single crystal detected by X-ray diffraction . Another compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction and characterized by spectroscopic evidence and single crystal XRD data . These studies demonstrate the reactivity of piperazine derivatives in forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate suggests potential pharmacological utility due to its novel chemistry . The synthesis, crystal structure, and vibrational analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the physicochemical properties of the compound, as determined by DFT calculations and Hirshfeld surface analysis . Additionally, the synthesis and properties of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone] were explored, including its molecular structure established by XRD analysis .
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate has been synthesized through various methods, involving condensation reactions and nucleophilic substitution reactions. These methods often use specific reagents and catalysts under controlled conditions (Sanjeevarayappa et al., 2015), (Liu Ya-hu, 2010).
Characterization Techniques : The synthesized compounds are typically characterized using techniques like LCMS, NMR, IR, CHN elemental analysis, and X-ray diffraction. These methods help confirm the structure and purity of the compounds (Kulkarni et al., 2016).
Biological Evaluation
Antibacterial and Anthelmintic Activity : Some derivatives of this compound have been tested for their in vitro antibacterial and anthelmintic activities. These compounds exhibited varying degrees of effectiveness against specific microorganisms (Sanjeevarayappa et al., 2015).
Antifungal Activity : Similar derivatives have also been evaluated for antifungal properties against several strains of fungi, showing moderate activity (Kulkarni et al., 2016).
Chemical Properties and Applications
Crystal Structure Analysis : The crystal structure of various derivatives of this compound has been studied, revealing specific crystallization patterns and molecular architectures (Mamat et al., 2012).
Pharmacological Core : Certain derivatives are known for their novel chemistry and pharmacologically useful core structures, making them significant in medicinal chemistry (Gumireddy et al., 2021).
Industrial Applications
Fuel Stabilization : Some derivatives are utilized in stabilizing diesel fuel, acting as additives that enhance the fuel's performance and stability (Koshelev et al., 1996).
Anticorrosive Properties : Research has been conducted on the anticorrosive behavior of certain derivatives, especially in protecting carbon steel in corrosive environments. This highlights its potential use in industrial applications (Praveen et al., 2021).
Mechanism of Action
Mode of Action
Piperazine derivatives are known to interact with various receptors and enzymes, which can lead to a variety of physiological changes .
Biochemical Pathways
Piperazine derivatives are known to interact with multiple biochemical pathways, but the specific pathways influenced by this compound require further investigation .
properties
IUPAC Name |
tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)14(20)12-5-4-6-13(19)11-12/h4-6,11,19H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBTBCIVQDHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)
![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

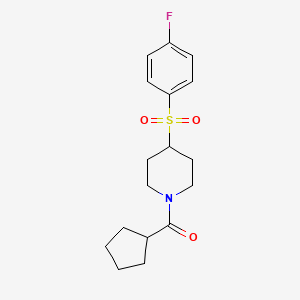
![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)
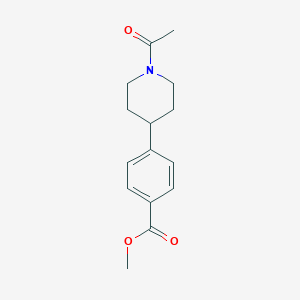
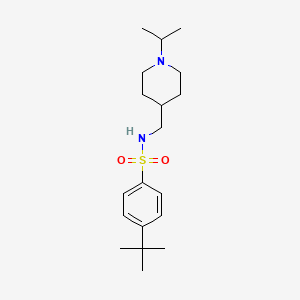
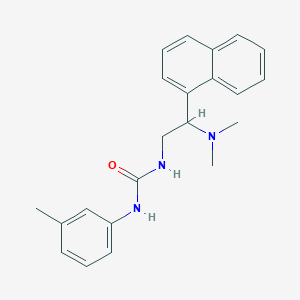
![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)